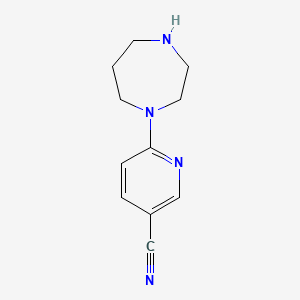![molecular formula C16H20ClNO B1302571 Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride CAS No. 820245-51-0](/img/structure/B1302571.png)
Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl and a molecular weight of 277.79 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its solid physical state and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 4-methoxyphenylacetone.
Reaction Conditions: The reaction between benzylamine and 4-methoxyphenylacetone is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial production methods may involve scaling up these reactions using larger quantities of starting materials and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: This compound is utilized in biochemical assays and studies involving proteomics, where it helps in the identification and analysis of proteins.
Medicine: While not intended for therapeutic use, it can be used in medicinal chemistry research to study the interactions of similar compounds with biological targets.
Mechanism of Action
The mechanism of action of Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: A structurally related compound with similar biological activity.
4-Methoxyphenylacetone: Another related compound used in organic synthesis.
Benzylamine: A simpler amine that serves as a starting material for the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biochemical properties.
Properties
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(15-8-10-16(18-2)11-9-15)17-12-14-6-4-3-5-7-14;/h3-11,13,17H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLAPLQJWAZFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373452 |
Source


|
| Record name | Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820245-51-0 |
Source


|
| Record name | Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)



![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)








